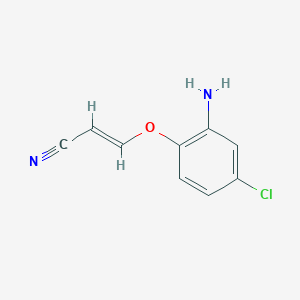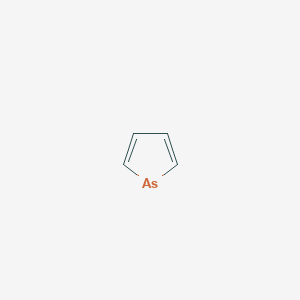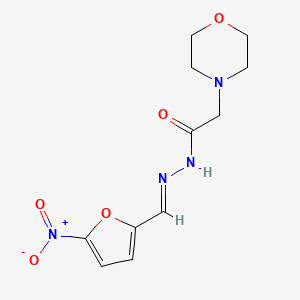
4-Morpholineacetic acid, (5-nitrofurfurylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinyl)-N-[(5-nitro-2-furanyl)methylideneamino]acetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Antimicrobial and Antifungal Activities
- A variety of compounds derived from hydrazides and ilidenhydrazides of carboxylic acids, including those related to 4-Morpholineacetic acid, (5-nitrofurfurylidene)hydrazide, have shown notable antimicrobial and antifungal activities. These compounds have been effective against gram-positive bacteria and Candida albicans, demonstrating potential in fighting bacterial and yeast infections (Brazhko, 2005).
Antimicrobial Agents Development
- Research on methyl 4-phenylpicolinoimidate derivatives of hydrazone, which are related to the chemical structure of 4-Morpholineacetic acid, (5-nitrofurfurylidene)hydrazide, has led to the development of compounds with significant antimicrobial activity, including potential tuberculostatic applications. These compounds have been identified as potential starting points for the creation of new antimicrobial and anti-tuberculosis drugs (Gobis et al., 2022).
Biological Activity and Synthetic Applications
- The reaction of N-morpholinylacetic acid hydrazide with various compounds has resulted in the synthesis of biologically active thiosemicarbazide derivatives and cyclic compounds. These developments in chemical synthesis have implications for the creation of new materials with biological activity, potentially contributing to pharmaceutical research (Nurkenov et al., 2013).
Antitubercular and Anticonvulsant Properties
- Derivatives of 4-Morpholineacetic acid, (5-nitrofurfurylidene)hydrazide, have been studied for their antitubercular activities. Compounds containing related structures have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment. Some derivatives also exhibited anticonvulsant properties, indicating a broader scope of pharmacological applications (Maste et al., 2011).
Synthesis of Biologically Active Compounds
- The synthesis and reaction of compounds related to 4-Morpholineacetic acid, (5-nitrofurfurylidene)hydrazide, have led to the development of new biologically active compounds. These include derivatives with potential anti-inflammatory, analgesic, and antimicrobial properties, demonstrating the broad applicability of this class of chemicals in medicinal chemistry (Fakhr et al., 2009).
properties
CAS RN |
1091-11-8 |
|---|---|
Product Name |
4-Morpholineacetic acid, (5-nitrofurfurylidene)hydrazide |
Molecular Formula |
C11H14N4O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H14N4O5/c16-10(8-14-3-5-19-6-4-14)13-12-7-9-1-2-11(20-9)15(17)18/h1-2,7H,3-6,8H2,(H,13,16)/b12-7+ |
InChI Key |
VMDOZZHWILGPKU-KPKJPENVSA-N |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1COCCN1CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Other CAS RN |
1091-11-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



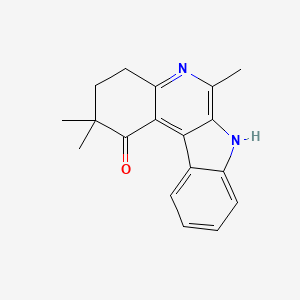

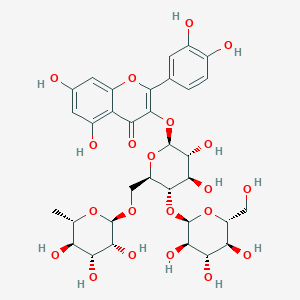
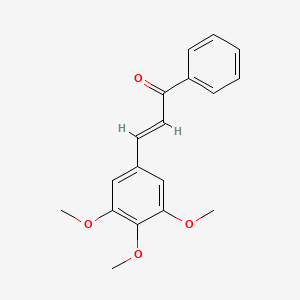


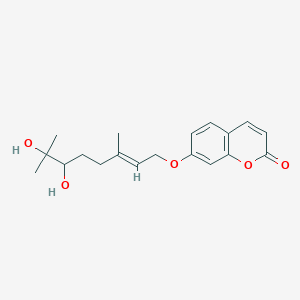
![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)
